2-Chloromethyl-1-pentyl-1H-imidazole
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Overview
Description
2-Chloromethyl-1-pentyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C9H15ClN2. This compound belongs to the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science . The presence of a chloromethyl group and a pentyl chain attached to the imidazole ring makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-1-pentyl-1H-imidazole typically involves the reaction of 1-pentyl-1H-imidazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloromethyl-1-pentyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the imidazole.
Oxidation: Imidazole N-oxides.
Reduction: Methyl-substituted imidazole.
Scientific Research Applications
2-Chloromethyl-1-pentyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloromethyl-1-pentyl-1H-imidazole involves its interaction with biological targets through the chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to molecular targets .
Comparison with Similar Compounds
- 2-(2-Chloroethyl)-1-methyl-1H-imidazole
- 2-(Chloromethyl)-1-ethyl-1H-imidazole
Comparison: 2-Chloromethyl-1-pentyl-1H-imidazole is unique due to its longer pentyl chain, which can influence its lipophilicity and membrane permeability. This structural difference can affect its reactivity and biological activity compared to other chloromethyl-substituted imidazoles .
Properties
Molecular Formula |
C9H15ClN2 |
---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
2-(chloromethyl)-1-pentylimidazole |
InChI |
InChI=1S/C9H15ClN2/c1-2-3-4-6-12-7-5-11-9(12)8-10/h5,7H,2-4,6,8H2,1H3 |
InChI Key |
NGCOIAHUCRFRMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=CN=C1CCl |
Origin of Product |
United States |
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